molecular formula C26H14O8 B12565644 1,3-Benzenedicarboxylic acid, bis(2-oxo-2H-1-benzopyran-4-yl) ester CAS No. 188894-14-6

1,3-Benzenedicarboxylic acid, bis(2-oxo-2H-1-benzopyran-4-yl) ester

Cat. No.: B12565644
CAS No.: 188894-14-6
M. Wt: 454.4 g/mol
InChI Key: LKJGSLARQAMCAR-UHFFFAOYSA-N
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Description

1,3-Benzenedicarboxylic acid, bis(2-oxo-2H-1-benzopyran-4-yl) ester is a complex organic compound known for its unique chemical structure and properties. This compound is part of the larger family of benzenedicarboxylic acid esters, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarboxylic acid, bis(2-oxo-2H-1-benzopyran-4-yl) ester typically involves the esterification of 1,3-benzenedicarboxylic acid with 2-oxo-2H-1-benzopyran-4-yl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor continuously, and the product is continuously removed. This method increases efficiency and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxylic acid, bis(2-oxo-2H-1-benzopyran-4-yl) ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The major products depend on the substituent introduced, such as nitro or halogen groups.

Scientific Research Applications

1,3-Benzenedicarboxylic acid, bis(2-oxo-2H-1-benzopyran-4-yl) ester has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of polymers and as a plasticizer in various materials.

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxylic acid, bis(2-oxo-2H-1-benzopyran-4-yl) ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzenedicarboxylic acid, bis(2-oxo-2H-1-benzopyran-4-yl) ester is unique due to its specific ester groups and the presence of the benzopyran moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

188894-14-6

Molecular Formula

C26H14O8

Molecular Weight

454.4 g/mol

IUPAC Name

bis(2-oxochromen-4-yl) benzene-1,3-dicarboxylate

InChI

InChI=1S/C26H14O8/c27-23-13-21(17-8-1-3-10-19(17)31-23)33-25(29)15-6-5-7-16(12-15)26(30)34-22-14-24(28)32-20-11-4-2-9-18(20)22/h1-14H

InChI Key

LKJGSLARQAMCAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)OC(=O)C3=CC(=CC=C3)C(=O)OC4=CC(=O)OC5=CC=CC=C54

Origin of Product

United States

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